molecular formula C9H12N2O2 B13496141 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione

1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione

Cat. No.: B13496141
M. Wt: 180.20 g/mol
InChI Key: NBIWIURARICCFK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)pentane-1,3-dione is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a 1,3-diketone moiety linked to a 1-methylpyrazole ring, is frequently employed as a key precursor for the development of novel biologically active compounds . Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities . In synthetic chemistry, 1,3-dicarbonyl compounds akin to this product are versatile building blocks. They readily undergo cyclocondensation reactions with hydrazine derivatives, serving as a fundamental method for the regioselective construction of complex, polysubstituted pyrazole heterocycles . This makes the compound a valuable intermediate for creating libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this and similar compounds to explore new small-molecule inhibitors targeting specific protein-protein interactions and pathways, such as the PD-1/PD-L1 axis in immuno-oncology , or to develop agents that modulate calcium signaling for inflammatory conditions . The presence of the pyrazole nucleus, a feature in several established drugs, underscores its broad utility in foundational research aimed at discovering new therapeutic agents .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)pentane-1,3-dione

InChI

InChI=1S/C9H12N2O2/c1-3-8(12)4-9(13)7-5-10-11(2)6-7/h5-6H,3-4H2,1-2H3

InChI Key

NBIWIURARICCFK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Use of Hydrazine Derivatives

Substituted hydrazines, such as N-methylhydrazine, can be employed to introduce specific N-substituents on the pyrazole ring, including methyl groups at the N-1 position.

Example:

  • N-methylhydrazine reacts with pentane-1,3-dione under reflux in ethanol, yielding 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione after purification.

Multi-Step Synthesis via Pyrazole Intermediates

Synthesis of Pyrazolyl Precursors Followed by Coupling

This approach involves synthesizing a pyrazolyl derivative first, such as 1-(1-methyl-1H-pyrazol-4-yl)ethanone, which is then coupled to the pentane-1,3-dione core through various functionalization reactions.

Methodology:

  • Preparation of pyrazolyl intermediates: Hydrazines react with α,β-unsaturated carbonyl compounds or acyl chlorides to form pyrazoles.
  • Coupling to diketones: The pyrazole derivatives are then attached to pentane-1,3-dione via nucleophilic substitution or condensation reactions, often under reflux or microwave irradiation.

Research Data:

  • A notable synthesis involved the palladium-catalyzed coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with vinyl ethers, yielding the desired compound with moderate yields (~44%) under inert atmosphere and reflux conditions.

Cyclization of Hydrazones Derived from α,β-Unsaturated Ketones

Another advanced method involves the formation of hydrazones from α,β-unsaturated ketones, followed by cyclization to form the pyrazole ring, which is then functionalized to obtain the target compound.

Procedure:

  • Condensation of hydrazine derivatives with α,β-unsaturated ketones.
  • Cyclization under acidic or basic conditions.
  • Functional group modifications to introduce the methyl substituent on the pyrazole ring.

Specific Synthesis Protocols from Literature

Method Reagents Conditions Yield/Remarks Reference
Hydrazine Reflux Hydrazine hydrate, pentane-1,3-dione Reflux in ethanol, 3-4 h High yield (~80%), straightforward
N-Methylhydrazine Condensation N-methylhydrazine, pentane-1,3-dione Reflux in ethanol, 3 h N-methyl substitution achieved
Palladium-Catalyzed Coupling 1-(1-methyl-1H-pyrazol-4-yl)ethanone, vinyl ether Reflux, inert atmosphere, 4 h Moderate yield (~44%)
Hydrazone Cyclization α,β-unsaturated ketones + hydrazine Reflux, acid/base catalysis Variable yields, regioselectivity

Notes and Considerations

  • Reaction Environment: Polar protic solvents like ethanol or isopropanol are preferred for hydrazine-based cyclizations.
  • Temperature Control: Reflux conditions (~78°C) are optimal for cyclization, but microwave-assisted synthesis can significantly reduce reaction times.
  • Substituent Effects: Electron-donating or withdrawing groups on hydrazines influence the regioselectivity and yield.
  • Purification: Column chromatography and recrystallization are standard for isolating pure compounds.

Summary of Findings

Preparation Strategy Advantages Limitations Typical Yield Range
Hydrazine cyclization Simple, cost-effective Limited control over substitution 70–85%
Hydrazine derivatives Specific N-substitution May require additional steps 60–80%
Palladium-catalyzed coupling Versatile, allows functionalization Moderate yields, requires catalysts 40–50%
Hydrazone cyclization Good regioselectivity Longer reaction times, side products 50–70%

Mechanism of Action

The mechanism by which 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity : Pyrazole-containing diones generally exhibit moderate ClogP values (~1.5–2.0), making them suitable for drug delivery systems requiring balanced hydrophobicity. Fluorophenyl analogs (ClogP ~2.4) may face solubility challenges .
  • Stability : Difluorinated analogs demonstrate enhanced thermal and oxidative stability, advantageous for industrial applications .
  • Biological Activity : Methyl-substituted variants (e.g., 2-methyl-pentane-dione) show promise in improving pharmacokinetic profiles due to increased metabolic resistance .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)pentane-1,3-dione is a pyrazole derivative notable for its unique structure, which includes a pentane backbone and two carbonyl groups. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article details the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2. The structure features a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, along with two carbonyl groups at positions 1 and 3 of the pentane chain. This configuration contributes to its reactivity and biological properties.

Property Details
Molecular FormulaC8H10N2O2C_8H_{10}N_2O_2
Molecular Weight166.18 g/mol
Functional GroupsPyrazole ring, diketone

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, modifications in the pyrazole structure have been linked to enhanced activity against bacterial strains such as E. coli and S. aureus. A case study demonstrated that specific derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin .

Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through various in vitro assays. One study reported that derivatives of pyrazole effectively inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis—key mediators in inflammatory responses .

Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest its ability to induce apoptosis in cancer cell lines. Research has indicated that the presence of the diketone functionality enhances interaction with cellular targets involved in cancer progression.

The biological activity of this compound is believed to stem from its interaction with various biochemical pathways:

  • Enzyme Inhibition : The diketone moiety may interact with specific enzymes, altering their activity and influencing cellular processes.
  • Cellular Signaling Modulation : The compound can modulate signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against multiple bacterial strains. Compound variants demonstrated significant inhibition against Klebsiella pneumoniae, suggesting potential for development as new antibiotics .
  • Inflammatory Response : In vitro assays revealed that certain derivatives reduced TNF-alpha production in macrophages by up to 50%, indicating strong anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Methyl-1H-pyrazol-4-yl)pentane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally related pyrazole-dione derivatives often involves Claisen-Schmidt condensations or Michael additions. Key variables include solvent polarity (e.g., ethanol or DMF), temperature control (60–100°C), and catalytic systems (e.g., acid/base catalysts). For example, fluorinated dione ligands analogous to this compound were synthesized via ketone-enolate reactions under inert atmospheres to prevent oxidation . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm pyrazole ring substitution patterns and diketone functionality. The methyl group on the pyrazole ring typically appears as a singlet near δ 3.8–4.0 ppm.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected ~235 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are suitable for purity assessment.

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (data gaps exist for this compound; similar diones decompose at 150–200°C).
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorption <400 nm.
  • Humidity Control : Use desiccators with silica gel for hygroscopic batches.

Q. What crystallographic tools are recommended for resolving its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) is standard. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) to minimize thermal motion.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or coordination behavior of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric preferences (e.g., enol vs. keto forms).
  • Molecular Docking : Screen for binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning.

Q. What strategies can resolve contradictions in reported biological activity data for pyrazole-dione derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines.
  • Metabolic Stability : Compare hepatic microsome assays (human vs. rodent) to account for species-specific differences.
  • SAR Studies : Systematically modify substituents (e.g., methyl vs. cyclopropyl groups) to isolate bioactive moieties .

Q. How does this compound behave in coordination chemistry, and what luminescent properties might it exhibit?

  • Methodological Answer : The diketone moiety can act as a β-diketonate ligand for lanthanides (e.g., Eu³⁺, Tb³⁺).

  • Synthesis of Complexes : React with LnCl₃ in ethanol/water (pH 6–7) with phenanthroline as a co-ligand.
  • Luminescence : Measure emission spectra (λ_ex = 350 nm); terbium complexes often show green emission (⁵D₄→⁷F₅ transition) .

Q. What experimental approaches are needed to address gaps in ecological toxicity data for this compound?

  • Methodological Answer :

  • Acute Toxicity : Perform OECD Test No. 203 (fish toxicity) and Daphnia magna immobilization assays.
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
  • Soil Mobility : Column leaching studies with HPLC-UV quantification of eluent concentrations .

Data Contradiction Analysis

  • Example : Conflicting reports on thermal stability may arise from impurities or polymorphic forms. Mitigation:
    • Reproduce Synthesis : Strictly control reaction conditions (e.g., anhydrous solvents).
    • PXRD : Compare diffraction patterns to identify polymorphs.
    • DSC/TGA : Validate decomposition profiles across independent labs .

Key Research Tools

ApplicationRecommended ToolsReferences
CrystallographySHELXL, WinGX, ORTEP
SynthesisClaisen-Schmidt condensation, Michael addition
Computational ModelingGaussian, AutoDock Vina

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